molecular formula C18H24N6O B1683784 PRT-060318

PRT-060318

Número de catálogo: B1683784
Peso molecular: 340.4 g/mol
Clave InChI: NZNTWOVDIXCHHS-LSDHHAIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PRT-060318 es un novedoso inhibidor selectivo de la tirosina quinasa esplénica tirosina quinasa. Este compuesto ha demostrado un potencial significativo en la prevención de la trombocitopenia inducida por heparina y la trombosis en modelos de ratón transgénicos . Se utiliza principalmente en la investigación científica para estudiar sus efectos sobre la activación plaquetaria y la trombosis.

Aplicaciones Científicas De Investigación

Key Features of PRT-060318

  • Chemical Structure : this compound is classified as a 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamide derivative.
  • Selectivity : It exhibits high selectivity for Syk, inhibiting it at a concentration of 4 nM while sparing other kinases.
  • Inhibition Profile : In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists, particularly those signaling through the GPVI/FcRγ pathway.

Treatment of Heparin-Induced Thrombocytopenia

This compound has been extensively studied for its efficacy in treating HIT. In preclinical models, it has been shown to:

  • Prevent Thrombocytopenia : In transgenic mouse models, this compound treatment resulted in significantly higher platelet counts compared to control groups receiving vehicle treatment.
  • Inhibit Thrombus Formation : The compound effectively reduced thrombus formation in vivo, demonstrating its potential as a therapeutic agent for managing HIT-related complications .

Chronic Lymphocytic Leukemia and Diffuse Large B-cell Lymphoma

Recent studies have indicated that this compound may also have applications in hematological malignancies such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). Its ability to inhibit Syk activity could disrupt signaling pathways critical for the survival and proliferation of malignant B cells .

Other Hematological Disorders

The specificity of this compound for Syk suggests potential applications beyond HIT and lymphomas. Research indicates that it may be beneficial in conditions characterized by dysregulated immune responses and excessive platelet activation.

Case Study: Efficacy in HIT Models

A study involving transgenic mice demonstrated that:

  • Mice treated with this compound showed no significant drop in platelet counts after exposure to HIT-like antibodies.
  • Histological analysis revealed a marked reduction in thrombus size and frequency in the lungs of treated mice compared to controls .

Experimental Findings on Platelet Function

In vitro assays using human platelet-rich plasma indicated that:

  • This compound completely inhibited HIT immune complex-induced aggregation at concentrations as low as 0.3 μM.
  • The compound did not affect platelet activation through G-protein coupled receptors, highlighting its selective action on the ITAM signaling pathway .

Mecanismo De Acción

PRT-060318 ejerce sus efectos inhibiendo selectivamente la tirosina quinasa esplénica tirosina quinasa. Esta inhibición evita la fosforilación de las moléculas de señalización aguas abajo, bloqueando así la activación de las vías implicadas en la activación plaquetaria y la trombosis. El compuesto se dirige específicamente a la enzima esplénica tirosina quinasa, reduciendo su actividad y evitando la formación de coágulos sanguíneos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: PRT-060318 se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura central, seguida de la introducción de grupos funcionales específicos. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza con alta pureza, generalmente superior al 99% .

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis química a gran escala en condiciones controladas para garantizar la consistencia y la pureza. El compuesto se produce en forma sólida y se puede disolver en varios disolventes para su uso en investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones: PRT-060318 se somete a diversas reacciones químicas, entre ellas:

    Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, alterando su actividad.

    Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, potencialmente mejorando o modificando su actividad biológica.

Reactivos y Condiciones Comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.

    Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para las reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas .

Comparación Con Compuestos Similares

PRT-060318 es único en su alta selectividad para la tirosina quinasa esplénica tirosina quinasa. Los compuestos similares incluyen:

This compound destaca por su alta potencia y selectividad, lo que lo convierte en una herramienta valiosa en la investigación científica y en potenciales aplicaciones terapéuticas.

Actividad Biológica

PRT-060318, also known as PRT318, is a selective inhibitor of spleen tyrosine kinase (Syk), which plays a critical role in various immune responses, particularly in the activation of platelets and immune cells. This compound has garnered attention for its potential therapeutic applications, especially in conditions such as heparin-induced thrombocytopenia (HIT), where it has demonstrated significant biological activity.

Syk is a non-receptor tyrosine kinase that is activated upon cross-linking of immunoglobulin receptors on immune cells. In the context of HIT, the activation of platelets through FcγRIIA receptors leads to thrombocytopenia and thrombosis. This compound inhibits Syk's activity, thereby blocking the downstream signaling pathways that result in platelet activation and aggregation.

Key Findings on Biological Activity

  • Inhibition of Platelet Aggregation : this compound has been shown to effectively inhibit platelet aggregation induced by immune complexes. In vitro studies demonstrated that this compound completely blocked HIT immune complex-induced aggregation of human platelets and transgenic HIT mouse platelets at a concentration of 4 nM .
  • In Vivo Efficacy : In a transgenic mouse model of HIT, oral administration of this compound resulted in significantly higher nadir platelet counts compared to control groups treated with vehicle alone. Mice treated with 30 mg/kg of this compound exhibited an 81% inhibition of platelet aggregation .
  • Thrombosis Prevention : Utilizing advanced imaging techniques, researchers observed that this compound significantly reduced thrombosis in the lungs of HIT model mice. The Thrombosis Score was markedly lower in treated mice compared to controls, indicating a protective effect against thrombus formation .

Dose Selection and Pharmacokinetics

In preclinical studies, dose selection for this compound was performed using two dosing regimens (10 mg/kg and 30 mg/kg). The higher dose was selected for subsequent experiments due to its superior efficacy in inhibiting platelet aggregation and preventing thrombosis . Plasma concentrations at this dose were sufficient to block FcγRIIA-mediated platelet activation effectively.

Study 1: Evaluation of Antithrombotic Activity

In a study assessing the antithrombotic activity of this compound, researchers employed a photochemical carotid artery thrombosis model. Mice pretreated with this compound showed a significant reduction in thrombus formation compared to vehicle controls, supporting its potential as a therapeutic agent in thrombotic disorders .

Study 2: Heat-Aggregated IgG-Induced Platelet Aggregation

Another study investigated the effects of this compound on heat-aggregated IgG-induced platelet aggregation. The compound was found to inhibit aggregation effectively when preincubated with human platelet-rich plasma (PRP), further confirming its role as a potent Syk inhibitor .

Table 1: Biological Activity of this compound

Study TypeKey FindingsDose Used
In Vitro Platelet AggregationComplete inhibition of HIT-induced aggregation4 nM
In Vivo Thrombocytopenia ModelHigher nadir platelet counts30 mg/kg
Thrombosis VisualizationSignificantly reduced thrombosis score30 mg/kg
Heat-Aggregated IgG AssayEffective inhibition in human PRPPreincubation

Propiedades

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNTWOVDIXCHHS-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PRT-060318
Reactant of Route 2
Reactant of Route 2
PRT-060318
Reactant of Route 3
Reactant of Route 3
PRT-060318
Reactant of Route 4
Reactant of Route 4
PRT-060318
Reactant of Route 5
Reactant of Route 5
PRT-060318
Reactant of Route 6
Reactant of Route 6
PRT-060318

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.